molecular formula C16H19N5O B2973124 N-Phenyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320574-07-8

N-Phenyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2973124
CAS RN: 2320574-07-8
M. Wt: 297.362
InChI Key: TUNDHIXKKHYOSV-UHFFFAOYSA-N
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Description

N-Phenyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the azabicyclooctane family and has a unique structure that makes it a promising candidate for research in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of N-Phenyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is not yet fully understood. However, it is believed to act on certain receptors in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that N-Phenyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-Phenyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide in lab experiments is its unique structure, which makes it a useful tool for studying certain receptors and their interactions with other compounds. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are many potential future directions for research on N-Phenyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide. Some of these include:
1. Further studies to elucidate the exact mechanism of action of this compound.
2. Exploration of its potential as a drug candidate for the treatment of various diseases.
3. Investigation of its potential as a tool for studying certain receptors and their interactions with other compounds.
4. Development of more efficient synthesis methods for this compound to facilitate its use in lab experiments.
5. Exploration of its potential as a building block for the synthesis of other compounds with unique structures and properties.
Conclusion:
N-Phenyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a novel compound that has shown potential in various fields of science. Its unique structure and potential applications make it an interesting candidate for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential as a drug candidate and a tool for studying certain receptors.

Synthesis Methods

The synthesis of N-Phenyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 8-azabicyclo[3.2.1]octan-3-one, which is reacted with phenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with sodium azide to form the triazole ring. Finally, the carboxylic acid is introduced by reacting the triazole with a suitable acid chloride.

Scientific Research Applications

N-Phenyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has shown potential as a drug candidate for the treatment of various diseases.

properties

IUPAC Name

N-phenyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c22-16(18-12-4-2-1-3-5-12)21-13-6-7-14(21)11-15(10-13)20-9-8-17-19-20/h1-5,8-9,13-15H,6-7,10-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNDHIXKKHYOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NC3=CC=CC=C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

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